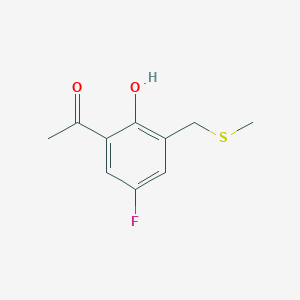![molecular formula C9H10Cl2S B13181810 2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene](/img/structure/B13181810.png)
2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is an organic compound with the molecular formula C₉H₁₀Cl₂S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene typically involves the chlorination of a thiophene derivative followed by cyclopropylation. One common method includes the reaction of 2-chlorothiophene with a cyclopropylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the cyclopropyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified cyclopropyl derivatives.
Scientific Research Applications
2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiophene: A simpler thiophene derivative with one chlorine atom.
4-Chloromethylthiophene: Another thiophene derivative with a chloromethyl group.
Cyclopropylmethylthiophene: A thiophene derivative with a cyclopropylmethyl group.
Uniqueness
2-Chloro-4-{[1-(chloromethyl)cyclopropyl]methyl}thiophene is unique due to the presence of both chlorine and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10Cl2S |
|---|---|
Molecular Weight |
221.15 g/mol |
IUPAC Name |
2-chloro-4-[[1-(chloromethyl)cyclopropyl]methyl]thiophene |
InChI |
InChI=1S/C9H10Cl2S/c10-6-9(1-2-9)4-7-3-8(11)12-5-7/h3,5H,1-2,4,6H2 |
InChI Key |
GLRCXDAOBUVEAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC(=C2)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


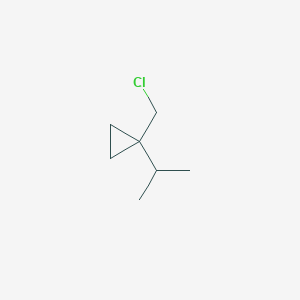
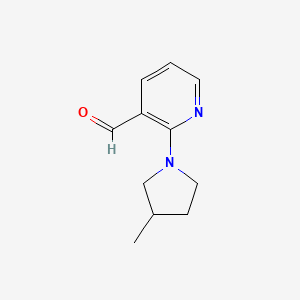
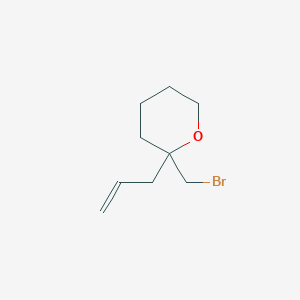
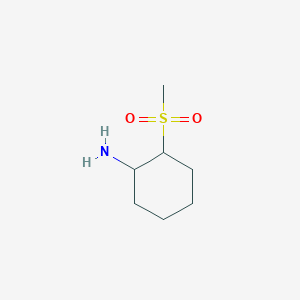
![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)
![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
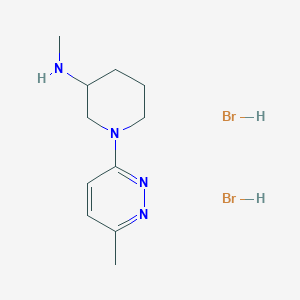
![tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13181782.png)
![3-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181803.png)
![{[2-(Chloromethyl)-2-methylbutoxy]methyl}benzene](/img/structure/B13181806.png)
